4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine
Description
This compound features a piperidine core substituted with a 1,2,4-oxadiazole ring bearing a 3,5-dimethoxyphenyl group and a thiophene-2-sulfonyl moiety. The oxadiazole ring is a heterocyclic pharmacophore known for enhancing metabolic stability and binding affinity in medicinal chemistry .
Properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S2/c1-25-15-10-14(11-16(12-15)26-2)18-20-19(27-21-18)13-5-7-22(8-6-13)29(23,24)17-4-3-9-28-17/h3-4,9-13H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMVSYQXJPWOLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CS4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine typically involves multiple steps. One common method includes the reaction of 3,5-dimethoxybenzohydrazide with thiosemicarbazide to form the intermediate 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-thiol. This intermediate is then reacted with 2-thienylsulfonyl chloride and piperidine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of bacterial proliferation .
Comparison with Similar Compounds
Key Structural Differences
The most closely related analog in the provided evidence is tert-butyl 4-((2-(3-(3,5-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate (8e) . Key differences include:
- Piperidine Substitution : The target compound has a thiophene-2-sulfonyl group, whereas 8e features a tert-butyl carbamate. Sulfonyl groups enhance electrophilicity and may improve binding to cysteine-rich targets compared to bulky tert-butyl groups.
- Oxadiazole Substituent : Both compounds share the 3,5-dimethoxyphenyl group, but 8e incorporates a benzothiophene ring fused to the oxadiazole, which could increase aromatic stacking interactions.
Hypothesized Pharmacological Properties
While direct biological data for the target compound are unavailable, structural insights suggest:
- Target Affinity : The thiophene sulfonyl group could enhance interactions with ATP-binding pockets or proteases compared to 8e’s tert-butyl group.
- Solubility : The 3,5-dimethoxyphenyl moiety likely improves aqueous solubility, a feature shared with 8e.
Research Implications and Limitations
The provided evidence highlights the synthetic complexity of oxadiazole-containing analogs and the impact of substituents on yield. However, the lack of direct pharmacological or physicochemical data for the target compound limits actionable comparisons. Further studies should prioritize:
- Biological Screening : Testing against malaria parasites (e.g., Plasmodium falciparum) to compare efficacy with 8e.
- ADME Profiling : Assessing solubility, metabolic stability, and membrane permeability relative to carbamate analogs.
Biological Activity
4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine is a compound that belongs to the class of oxadiazole derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₄O₄S
- Molecular Weight : 382.43 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : Oxadiazole derivatives have been shown to exhibit antimicrobial properties. Studies indicate that compounds containing the oxadiazole ring can inhibit the growth of various bacteria and fungi by disrupting their cellular processes .
- Anticancer Properties : Research has demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells. The presence of electron-donating groups like methoxyphenyl enhances their anticancer activity by increasing lipophilicity and facilitating cellular uptake .
- Anti-inflammatory Effects : Some studies suggest that oxadiazole compounds may exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes such as COX .
Anticancer Activity
A study evaluating various oxadiazole derivatives found that those similar to this compound exhibited significant cytotoxic effects against several cancer cell lines. The IC50 values for these compounds ranged from 10 to 30 µM across different cancer types .
Antimicrobial Studies
In vitro assays have shown that the compound demonstrates notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 25 µg/mL . Additionally, antifungal activity against Candida albicans was observed.
Case Study 1: Anticancer Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of oxadiazole derivatives and tested their efficacy against human cancer cell lines. The compound under discussion was found to induce apoptosis in HeLa cells through the activation of caspase pathways .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of oxadiazole derivatives indicated that the compound exhibited synergistic effects when combined with conventional antibiotics against resistant strains of bacteria . This suggests potential applications in treating infections caused by multidrug-resistant organisms.
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
